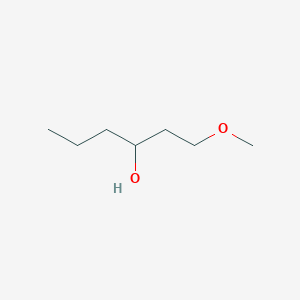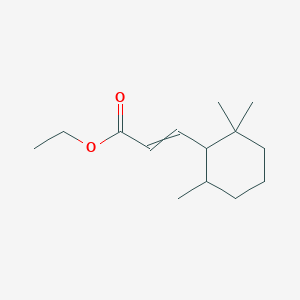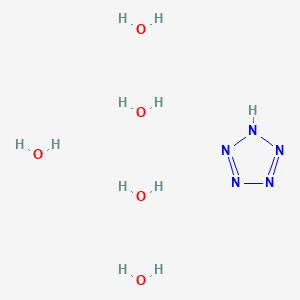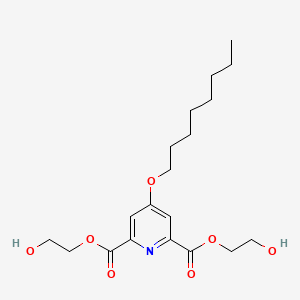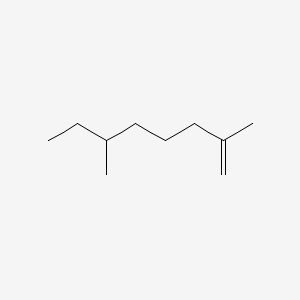
2,6-Dimethyl-1-octene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-1-octene is an organic compound with the molecular formula C10H20. It is a type of alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of the larger family of hydrocarbons and is known for its unique structural properties, which include two methyl groups attached to the second and sixth carbon atoms of the octene chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,6-Dimethyl-1-octene can be synthesized through various organic reactions. One common method involves the alkylation of 2,6-dimethylheptane with ethylene in the presence of a catalyst. This reaction typically requires high temperatures and pressures to facilitate the formation of the double bond.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex molecules into simpler ones using heat and catalysts. The resulting mixture is then separated and purified to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-1-octene undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, ketones, or carboxylic acids.
Reduction: This process involves the addition of hydrogen, converting the double bond into a single bond and forming alkanes.
Substitution: In this reaction, one atom or group of atoms in the compound is replaced by another atom or group of atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogens such as chlorine (Cl2) or bromine (Br2) are frequently used in substitution reactions.
Major Products Formed
Oxidation: The major products can include 2,6-dimethyl-1-octanol or 2,6-dimethyl-1-octanone.
Reduction: The primary product is 2,6-dimethyloctane.
Substitution: Products can include 2,6-dimethyl-1-chlorooctane or 2,6-dimethyl-1-bromooctane.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-1-octene has various applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving hydrocarbon metabolism and enzymatic reactions.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-1-octene involves its interaction with various molecular targets. The double bond in the compound makes it reactive towards electrophiles, allowing it to participate in addition reactions. The presence of methyl groups can influence the compound’s reactivity and stability, affecting how it interacts with other molecules.
Comparación Con Compuestos Similares
2,6-Dimethyl-1-octene can be compared to other similar alkenes, such as:
1-Octene: Lacks the methyl groups, making it less sterically hindered and more reactive.
2,4-Dimethyl-1-octene: Has methyl groups at different positions, affecting its chemical properties and reactivity.
2,6-Dimethyl-2-octene: The double bond is located at a different position, altering its reactivity and the types of reactions it undergoes.
The uniqueness of this compound lies in its specific structure, which influences its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
115800-01-6 |
|---|---|
Fórmula molecular |
C10H20 |
Peso molecular |
140.27 g/mol |
Nombre IUPAC |
2,6-dimethyloct-1-ene |
InChI |
InChI=1S/C10H20/c1-5-10(4)8-6-7-9(2)3/h10H,2,5-8H2,1,3-4H3 |
Clave InChI |
OQYDUZQDNJQPBV-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CCCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



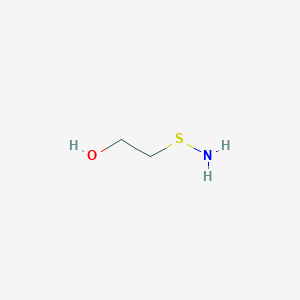
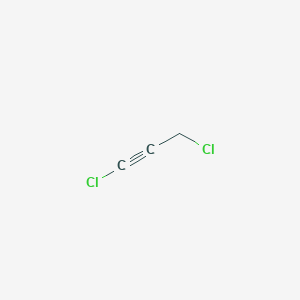
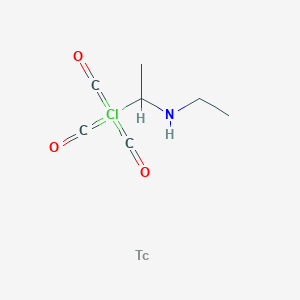
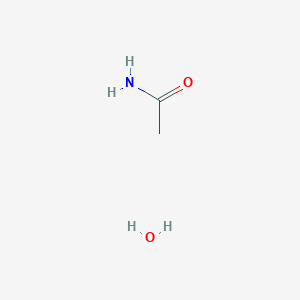
![2-{[(Thiophen-2-yl)methyl]sulfanyl}benzoyl azide](/img/structure/B14286109.png)
![4-[(4-Pentylbenzoyl)oxy]benzoic acid](/img/structure/B14286113.png)
![1,1'-Oxybis[3-(octyloxy)propan-2-ol]](/img/structure/B14286121.png)
![{[(Hex-3-yn-1-yl)oxy]methyl}benzene](/img/structure/B14286122.png)
